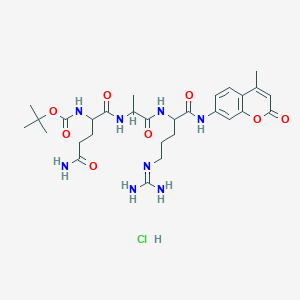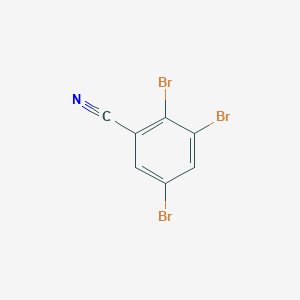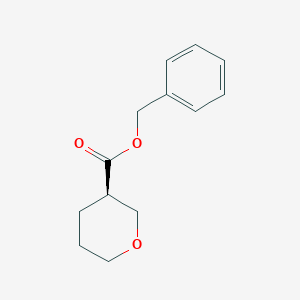![molecular formula C9H7IN2O2 B12099792 3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B12099792.png)
3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position, a methoxy group at the 6th position, and a carbonyl group at the 4th position of the naphthyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one typically involves the iodination of a suitable naphthyridine precursor. One common method is the electrophilic iodination of 6-methoxy-1H-[1,5]naphthyridin-4-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-substituted derivatives (e.g., 3-amino, 3-thio, 3-alkoxy derivatives).
Oxidation: Formation of 6-hydroxy or 6-carbonyl derivatives.
Reduction: Formation of 4-hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases and enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. For example, in anticancer applications, the compound may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Iodo-3-methoxy-1,5-naphthyridine
- 6-Iodo-3-methoxy-1,5-naphthyridine
- 3-Bromo-6-methoxy-1,5-naphthyridine
Uniqueness
3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodine atom at the 3rd position enhances its electrophilic character, making it more reactive in substitution reactions. Additionally, the methoxy group at the 6th position contributes to its overall stability and solubility in organic solvents .
Eigenschaften
Molekularformel |
C9H7IN2O2 |
|---|---|
Molekulargewicht |
302.07 g/mol |
IUPAC-Name |
3-iodo-6-methoxy-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C9H7IN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13) |
InChI-Schlüssel |
GUURSVQCBMWVQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=C1)NC=C(C2=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)



![5-Phenylindeno[1,2-b]carbazol-11(5H)-one](/img/structure/B12099747.png)




![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)


